Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the bromobenzoyl and methoxyphenyl groups. Common reagents and conditions include:
Starting Materials: Pyrrole, benzoyl chloride, bromobenzene, methoxybenzene.
Reagents: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol.
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the bromobenzoyl group using reducing agents like lithium aluminum hydride.
Substitution: Halogen exchange reactions using nucleophiles such as sodium iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium iodide, acetone, reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(4-chlorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Ethyl 7-(4-methylbenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Uniqueness
Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to the presence of the bromobenzoyl group, which may impart specific reactivity and biological activity compared to its analogs with different substituents.
Properties
CAS No. |
302912-84-1 |
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Molecular Formula |
C24H19BrN2O4 |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H19BrN2O4/c1-3-31-24(29)19-12-22(23(28)15-7-9-17(25)10-8-15)27-14-26-20(13-21(19)27)16-5-4-6-18(11-16)30-2/h4-14H,3H2,1-2H3 |
InChI Key |
QWZACDSDARXBGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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